molecular formula C24H18N4O2S2 B3287630 3-((5-((2-oxo-2-phenylethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847402-37-3

3-((5-((2-oxo-2-phenylethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No. B3287630
CAS RN: 847402-37-3
M. Wt: 458.6 g/mol
InChI Key: DVFHYIFUTLXVDE-UHFFFAOYSA-N
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Description

The compound is a derivative of benzo[d]thiazole-2-thiol bearing a 2-oxo-2-substituted-phenylethan-1-yl group . It’s part of a library of compounds designed to inhibit quorum sensing in bacteria .


Synthesis Analysis

The compound is part of a library of fifteen benzo[d]thiazole/quinoline-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds . These compounds were synthesized and evaluated for their ability to inhibit quorum sensing .


Molecular Structure Analysis

The molecular structure of this compound includes a benzo[d]thiazole ring, a 1,2,4-triazole ring, and a phenylethyl group . The compound also contains a thioether linkage and a ketone functional group .


Chemical Reactions Analysis

The compound was evaluated for its growth inhibitory activities at high concentrations up to 1000 μg mL −1 toward Pseudomonas aeruginosa . Three compounds, including this one, did not affect the growth of the bacteria .


Physical And Chemical Properties Analysis

The physical and chemical properties of the 2-oxo-2-phenylethyl group, a component of the compound, include a density of 1.1±0.1 g/cm 3, a boiling point of 314.8±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C .

Mechanism of Action

The compound acts as a quorum-sensing inhibitor, specifically in the LasB system of Pseudomonas aeruginosa . It does not show activity in the PqsR system, suggesting selectivity towards the LasB system .

Future Directions

The compound shows promise as a quorum-sensing inhibitor and could be a good template for further drug development . More research is needed to fully understand its potential applications and efficacy.

properties

IUPAC Name

3-[(5-phenacylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O2S2/c29-20(17-9-3-1-4-10-17)16-31-23-26-25-22(28(23)18-11-5-2-6-12-18)15-27-19-13-7-8-14-21(19)32-24(27)30/h1-14H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVFHYIFUTLXVDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((5-((2-oxo-2-phenylethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-((5-((2-oxo-2-phenylethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
Reactant of Route 2
Reactant of Route 2
3-((5-((2-oxo-2-phenylethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
Reactant of Route 3
3-((5-((2-oxo-2-phenylethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
Reactant of Route 4
Reactant of Route 4
3-((5-((2-oxo-2-phenylethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
Reactant of Route 5
Reactant of Route 5
3-((5-((2-oxo-2-phenylethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
Reactant of Route 6
Reactant of Route 6
3-((5-((2-oxo-2-phenylethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

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